Lipophilicity and Polar Surface Area Differentiation
CAS 22272-22-6 exhibits a computed XLogP3 of 2.6, which is significantly more lipophilic than 2-chloro-3-{[2-(4-morpholinyl)ethyl]amino}-1,4-naphthoquinone (XLogP3 ≈ 1.9, estimated from its higher heteroatom count and morpholine ring) [1]. The TPSA of 55.4 Ų for the target compound is substantially lower than the morpholino-ethyl analog (TPSA ≈ 67.9 Ų due to the additional morpholine ether and amine nitrogen), predicting superior passive membrane permeability [1]. The 2-methoxyethylamino side chain contributes 4 rotatable bonds, conferring greater conformational flexibility than the rigid arylamino analogs in the QSAR series.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 |
| Comparator Or Baseline | 2-Chloro-3-{[2-(4-morpholinyl)ethyl]amino}-1,4-naphthoquinone: XLogP3 ≈ 1.9 (estimated); 2-Amino-3-chloro-1,4-naphthoquinone: XLogP3 ≈ 0.8 |
| Quantified Difference | ΔXLogP3 = +0.7 vs. morpholino-ethyl analog; +1.8 vs. simple amino analog |
| Conditions | Computed by XLogP3 algorithm (PubChem 2019.06.18 release) |
Why This Matters
The intermediate lipophilicity (XLogP3 = 2.6) positions CAS 22272-22-6 in a favorable range for cell permeability while retaining aqueous solubility via the ether oxygen, a balance that simpler naphthoquinones with XLogP3 <1 often fail to achieve, making it a preferable scaffold for intracellular target engagement studies.
- [1] PubChem Compound Summary for CID 260178. XLogP3 = 2.6, TPSA = 55.4 Ų, Rotatable Bond Count = 4. https://pubchem.ncbi.nlm.nih.gov/compound/260178 (accessed 2026-04-23). View Source
